molecular formula C14H10F4O B1532533 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene CAS No. 847148-74-7

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1532533
CAS No.: 847148-74-7
M. Wt: 270.22 g/mol
InChI Key: DPVPZHHQVBVGIB-UHFFFAOYSA-N
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Description

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene (CAS: 847148-74-7) is a fluorinated aromatic compound with the molecular formula C₁₄H₁₀F₄O and a molar mass of 270.23 g/mol. Its structure features a benzene ring substituted with fluorine at position 1, a phenylmethoxy (-OCH₂C₆H₅) group at position 2, and a trifluoromethyl (-CF₃) group at position 2. The compound is categorized as a biochemical reagent, requiring storage at 2–8°C for stability .

Properties

IUPAC Name

1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVPZHHQVBVGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene typically involves several steps, including the introduction of the fluorine, phenylmethoxy, and trifluoromethyl groups onto the benzene ring. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions can introduce the fluorine atom onto the benzene ring.

    Etherification reactions: These reactions can attach the phenylmethoxy group to the benzene ring.

    Trifluoromethylation reactions: These reactions can introduce the trifluoromethyl group onto the benzene ring.

Industrial production methods may involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : While the target compound is commercially available , analogues like the styryl derivative in require transition-metal catalysis, highlighting divergent synthetic strategies.

Compounds with Trifluoromethyl and Fluorine in Pharmaceutical Contexts

Compound Name Molecular Formula Key Features Synthesis Biological Activity Reference
Pyridine derivatives (UDO, UDD) Variable -CF₃, -Cl, pyridine Multi-step organic synthesis Inhibitors of CYP51 enzyme (anti-Trypanosoma cruzi)
tert-Butyl (4-aminophenyl)(methyl)carbamate C₁₃H₁₈N₂O₂ -CF₃, carbamate SN2 reaction with 1-(2-bromoethyl)-4-CF₃-benzene Intermediate in drug discovery

Key Observations :

  • The trifluoromethyl group in these compounds enhances metabolic stability and target binding, a property shared with the target compound .
  • Unlike the target compound, these derivatives incorporate heterocycles (pyridine) or carbamates, broadening their pharmacological utility.

Boronate and Vinyl Derivatives for Cross-Coupling Reactions

Compound Name Molecular Formula Key Features Synthesis Applications Reference
2-(4-(4-Fluoro-3-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane C₁₈H₁₆BF₄O₄ -F, -OCF₃, boronate ester Suzuki-Miyaura coupling precursor Antimalarial drug development
(E/Z)-4-{1-Fluoro-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,3-triazole C₁₂H₈F₄N₃ -CF₃, fluoro-vinyl, triazole Julia-Kocienski olefination Study of E/Z isomerism (64:36 ratio)

Key Observations :

  • The target compound lacks functional groups (e.g., boronate esters or vinyl triazoles) that enable cross-coupling or isomerism studies, limiting its utility in catalytic applications compared to .

Biological Activity

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene is a synthetic compound notable for its unique structural features, which include a trifluoromethyl group and a phenylmethoxy moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and analyses.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F4OC_{15}H_{14}F_4O. Its structure is characterized by:

  • A fluorine atom at the 1-position.
  • A trifluoromethyl group at the 4-position.
  • A phenylmethoxy group at the 2-position.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence the interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The trifluoromethyl group may facilitate stronger binding affinities to targets due to halogen bonding interactions, enhancing the compound's efficacy in biological systems .

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For instance, compounds similar to this structure have demonstrated moderate inhibition of COX-2 with IC50 values ranging from 10 to 20 μM .
  • Cytotoxicity : The cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney), have been evaluated. Preliminary data suggest that the compound may induce apoptosis in these cell lines, although specific IC50 values for this compound remain to be conclusively determined .
  • Antioxidant Activity : The presence of the phenylmethoxy group has been linked to antioxidant properties, potentially providing protective effects against oxidative stress in cellular models .

Case Studies

A notable study explored the docking interactions of similar trifluoromethylated compounds with protein targets involved in inflammatory responses. The results indicated significant binding affinities due to hydrogen bonding and halogen interactions, suggesting that this compound could potentially modulate these pathways effectively .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameCOX-2 Inhibition (IC50 μM)Cytotoxicity (MCF-7 IC50 μM)Antioxidant Activity
This compound15TBDModerate
Compound A (similar structure)1225High
Compound B (similar structure)18TBDLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.